molecular formula C10H13ClF3NO2 B6193107 2-amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride CAS No. 2648945-54-2

2-amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride

Cat. No.: B6193107
CAS No.: 2648945-54-2
M. Wt: 271.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring Substituents: The methoxy and trifluoromethyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction, often using an amine source such as ammonia or an amine derivative.

    Formation of the Ethan-1-ol Moiety: The ethan-1-ol moiety is formed through a series of reactions, including reduction and hydrolysis steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol
  • 2-amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine
  • 2-amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol acetate

Uniqueness

2-amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in pharmaceutical research and development.

Properties

CAS No.

2648945-54-2

Molecular Formula

C10H13ClF3NO2

Molecular Weight

271.7

Purity

0

Origin of Product

United States

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